H-Asn-Val-Gly-Ser-Glu-Ala-Phe-NH2
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Overview
Description
The compound H-Asn-Val-Gly-Ser-Glu-Ala-Phe-NH2 is a peptide consisting of seven amino acids: asparagine, valine, glycine, serine, glutamic acid, alanine, and phenylalanine. Peptides like this one are essential in various biological processes and have significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Asn-Val-Gly-Ser-Glu-Ala-Phe-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removing the protecting group from the amino acid attached to the resin.
Coupling: Adding the next amino acid in the sequence, which is activated by coupling reagents like HBTU or DIC.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
In an industrial setting, the production of peptides like This compound is scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and high-throughput synthesis of peptides. The use of high-purity reagents and optimized reaction conditions ensures the production of peptides with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
H-Asn-Val-Gly-Ser-Glu-Ala-Phe-NH2: can undergo various chemical reactions, including:
Oxidation: The serine and glutamic acid residues can be oxidized under specific conditions.
Reduction: Disulfide bonds, if present, can be reduced using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: DTT or β-mercaptoethanol.
Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine can lead to the formation of serine oxide, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
H-Asn-Val-Gly-Ser-Glu-Ala-Phe-NH2: has numerous applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Serves as a substrate for enzyme assays and studies on protein-protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a biomarker for certain diseases.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The mechanism by which H-Asn-Val-Gly-Ser-Glu-Ala-Phe-NH2 exerts its effects depends on its specific application. In biological systems, peptides often interact with receptors or enzymes, triggering a cascade of molecular events. For example, this peptide may bind to a specific receptor on the cell surface, activating intracellular signaling pathways that lead to a physiological response.
Comparison with Similar Compounds
Similar Compounds
- H-Ser-Val-Gln-Val-Met-Lys-Thr-Glu-NH2
- H-Tyr-Aib-Glu-Gly-Thr-Phe-Thr-Ser-NH2
- H-Ser-Cys-Asn-Thr-Ala-Thr-Cys-Val-NH2
Uniqueness
H-Asn-Val-Gly-Ser-Glu-Ala-Phe-NH2: is unique due to its specific sequence of amino acids, which determines its structure and function. The presence of asparagine and glutamic acid residues, for example, can influence the peptide’s solubility and interaction with other molecules.
This compound , covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H47N9O11/c1-15(2)25(40-28(48)18(32)12-22(33)42)31(51)35-13-23(43)37-21(14-41)30(50)38-19(9-10-24(44)45)29(49)36-16(3)27(47)39-20(26(34)46)11-17-7-5-4-6-8-17/h4-8,15-16,18-21,25,41H,9-14,32H2,1-3H3,(H2,33,42)(H2,34,46)(H,35,51)(H,36,49)(H,37,43)(H,38,50)(H,39,47)(H,40,48)(H,44,45)/t16-,18-,19-,20-,21-,25-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZMJBVMAZQMDC-RKQNWYALSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC(=O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H47N9O11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
721.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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